
3-(1-Azepanyl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Azepanyl)propanohydrazide, or 3-APPH, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that is synthesized easily and can be used in a variety of laboratory experiments. 3-APPH has been used in the synthesis of various compounds, such as polymers, and has been studied for its potential applications in biochemical and physiological research.
Applications De Recherche Scientifique
Click Chemistry and Drug Discovery
Click chemistry, including the use of azides, which are relevant to the structure of 3-(1-Azepanyl)propanohydrazide, has significantly impacted drug discovery. This approach utilizes reliable chemical transformations for various applications in drug discovery, ranging from lead finding to proteomics and DNA research. The formation of 1,2,3-triazoles from azides and terminal acetylenes, a key reaction in click chemistry, is notable for its dependability and specificity. These triazoles play an active role in associating with biological targets, suggesting potential applications of 3-(1-Azepanyl)propanohydrazide-related compounds in medicinal chemistry (Kolb & Sharpless, 2003).
Antimalarial and Antileukemic Properties
Compounds structurally related to 3-(1-Azepanyl)propanohydrazide, such as thiosemicarbazones, have been studied for their potential antimalarial and antileukemic properties. The coordination of these compounds with metals like Cu(II), Ni(II), Fe(III), and Mn(II) enhances their antileukemic effects, which indicates potential research applications of 3-(1-Azepanyl)propanohydrazide in developing treatments for malaria and leukemia (Scovill, Klayman, & Franchino, 1982).
Synthesis of Heterocyclic Compounds
The compound 2-(4-Bromophenoxy)propanohydrazide, which is structurally similar to 3-(1-Azepanyl)propanohydrazide, has been identified as an important intermediate in synthesizing azoles and other heterocyclic compounds. This suggests that 3-(1-Azepanyl)propanohydrazide could be valuable in synthesizing a variety of biologically relevant molecules (Akhtar, Rauf, Ebihara, & Hameed, 2009).
Corrosion Inhibition
In the field of materials science, compounds like Quinolin-5-ylmethylene-3-{[8-(trifluoromethyl)quinolin-4-yl]thio}propanohydrazide, related to 3-(1-Azepanyl)propanohydrazide, have been explored as corrosion inhibitors. These compounds effectively prevent corrosion in metals like mild steel, especially in acidic environments, indicating potential industrial applications of 3-(1-Azepanyl)propanohydrazide derivatives (Saliyan & Adhikari, 2008).
Azepine and Tetrazole Libraries
The use of 3-(1-Azepanyl)propanohydrazide-related compounds in generating diverse molecular libraries has been explored, specifically in the synthesis of azepine-tetrazole libraries. These compounds offer potential applications in pharmaceutical research and development due to their bioactivity and structural diversity (Nixey, Kelly, Semin, & Hulme, 2002).
Propriétés
IUPAC Name |
3-(azepan-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c10-11-9(13)5-8-12-6-3-1-2-4-7-12/h1-8,10H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZVTVVLCVUNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-yl)propanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

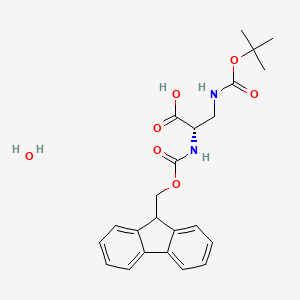
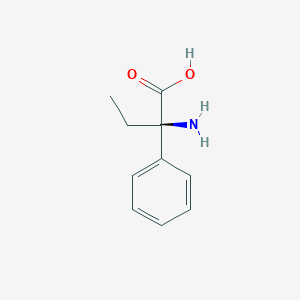
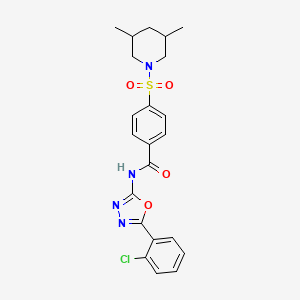
![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)
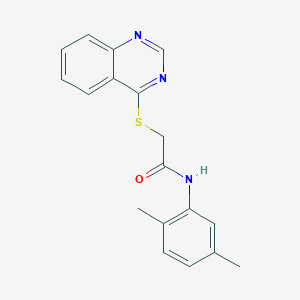
![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)
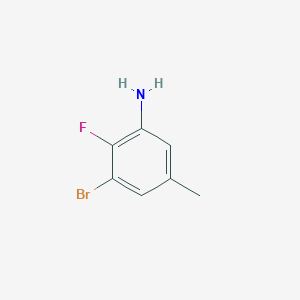
![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)
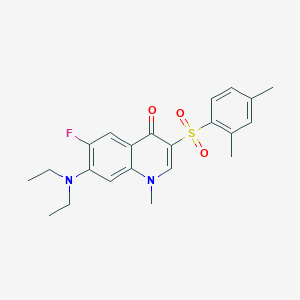
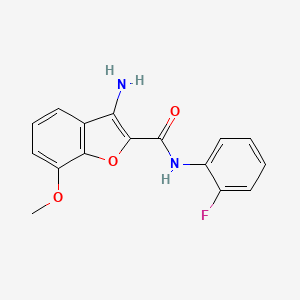
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)
![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)
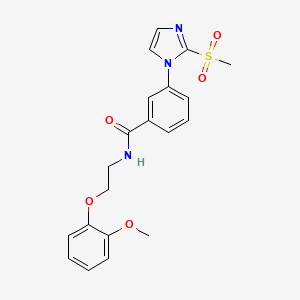
![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)